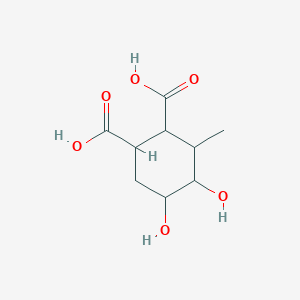
4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid is a dicarboxylic acid with a cyclohexane ring structure. This compound is characterized by the presence of two hydroxyl groups and two carboxyl groups, making it a versatile molecule in various chemical reactions and applications. Its unique structure allows for significant interactions and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid typically involves the hydroxylation of a precursor cyclohexane derivative. One common method is the catalytic hydrogenation of 3-methylcyclohexene-1,2-dicarboxylic anhydride, followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of biocatalysts or optimized catalytic processes. These methods aim to maximize yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with amines or alcohols.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride: Similar structure but lacks hydroxyl groups.
4-Methylcyclohexane-1,2-dicarboxylic anhydride: Similar structure but lacks hydroxyl groups and has different reactivity.
Uniqueness: 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxyl groups, which confer distinct reactivity and interaction capabilities. This makes it a valuable compound for various chemical transformations and applications .
Properties
CAS No. |
54383-64-1 |
|---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4,5-dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-3-6(9(14)15)4(8(12)13)2-5(10)7(3)11/h3-7,10-11H,2H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
CYYKNXGBUPVFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(C1O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


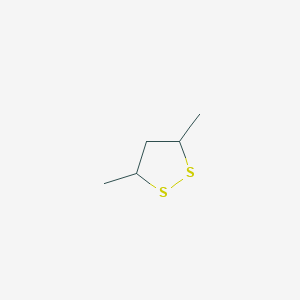
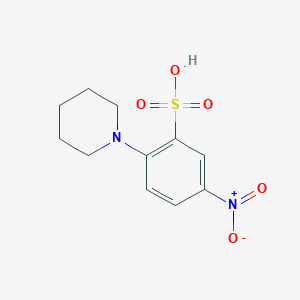
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
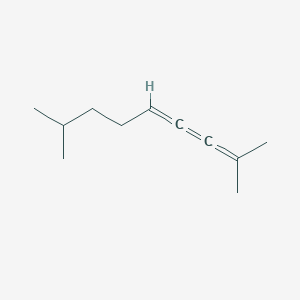

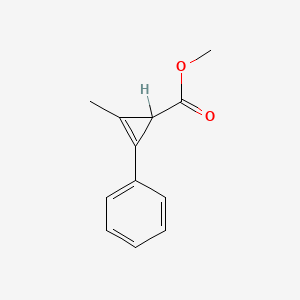
![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
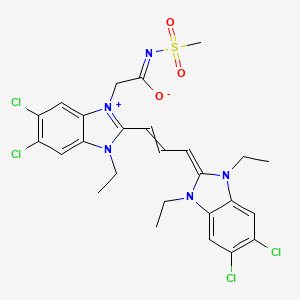
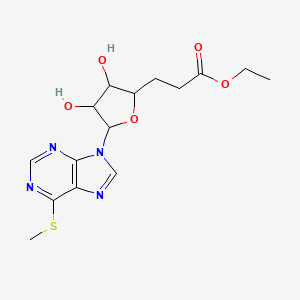
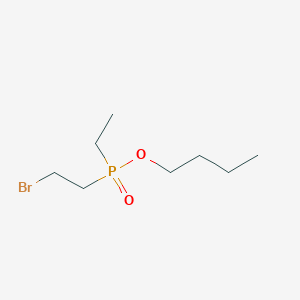
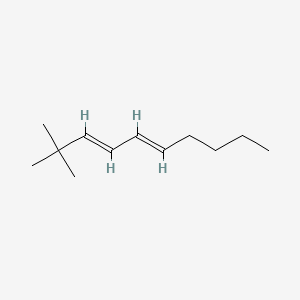


![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
